molecular formula C13H18O3 B1270938 2-(4-Isopropylphenoxy)-2-methylpropanoic acid CAS No. 669747-64-2

2-(4-Isopropylphenoxy)-2-methylpropanoic acid

Cat. No. B1270938
CAS RN: 669747-64-2
M. Wt: 222.28 g/mol
InChI Key: KPJWETIJBZKRPC-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)-2-methylpropanoic acid is a compound that can be associated with the class of arylpropanoic acids, which are known for their significance in the pharmaceutical industry, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). While the specific compound is not directly mentioned in the provided abstracts, it shares structural similarities with the compounds discussed in the research on enantioselective syntheses of 2-arylpropanoic acid NSAIDs and related compounds .

Synthesis Analysis

The synthesis of related compounds, such as ibuprofen and ketoprofen, which are structurally similar to 2-(4-Isopropylphenoxy)-2-methylpropanoic acid, involves enantioselective methods. These methods include Sharpless epoxidation followed by catalytic hydrogenolysis to control stereochemistry . Although the exact synthesis route for 2-(4-Isopropylphenoxy)-2-methylpropanoic acid is not detailed, it is likely that similar synthetic strategies could be employed, considering the structural resemblance to the compounds mentioned.

Molecular Structure Analysis

The molecular structure of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid would consist of a 2-methylpropanoic acid backbone with a 4-isopropylphenoxy substituent. This structure is related to the arylpropanoic acids described in the synthesis of ibuprofen and ketoprofen, where control over the stereochemistry is crucial for the pharmacological activity of these compounds .

Chemical Reactions Analysis

While the specific chemical reactions of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid are not provided, the abstracts offer insights into the reactivity of similar compounds. For instance, the regioselective synthesis of isopropylthio/phenylthiosuccinic acid esters involves Michael additions and subsequent alcoholysis . These reactions are indicative of the potential reactivity of the carboxylic acid group and the susceptibility of the ester group to nucleophilic attack in related molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Isopropylphenoxy)-2-methylpropanoic acid can be inferred from the properties of similar compounds. For example, the mass spectrometric behavior of isopropylthio/phenylthiosuccinic acid esters under electron impact ionization reveals tendencies to eliminate various groups such as alkoxy, alcohol, and alkoxycarbonyl, as well as water, propene, or CO2 . These findings suggest that 2-(4-Isopropylphenoxy)-2-methylpropanoic acid may exhibit similar fragmentation patterns in mass spectrometry, which could be useful for its identification and structural analysis.

Scientific Research Applications

Degradation Studies

The degradation of compounds related to 2-(4-Isopropylphenoxy)-2-methylpropanoic acid has been studied under various conditions. For instance, ciprofibrate, which contains a similar structure, was found to degrade into several products under different pH conditions. These findings are crucial for understanding the environmental impact and stability of such compounds (Dulayymi et al., 1993).

Biomolecular Chemistry

Research in biomolecular chemistry has investigated compounds structurally similar to 2-(4-Isopropylphenoxy)-2-methylpropanoic acid. For instance, isopropyl fibrates, which share a similar molecular structure, have been examined for their properties and potential applications. The study of these molecular conformations provides insights into drug design and pharmacological properties (Balendiran et al., 2012).

Mechanochemistry

The field of mechanochemistry explores the chemical and physical transformations of substances under mechanical force. Research involving ibuprofen, a compound with a similar structure to 2-(4-Isopropylphenoxy)-2-methylpropanoic acid, has demonstrated interesting mechanochemical behaviors, which could have implications for pharmaceutical processing and environmental remediation (Andini et al., 2012).

Synthesis of Anti-inflammatory Drugs

Research into the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) has involved the use of compounds related to 2-(4-Isopropylphenoxy)-2-methylpropanoic acid. The study of these syntheses helps in the development of more effective and safer NSAIDs (Hamon et al., 1995).

Environmental Applications

The compound has been studied in environmental contexts as well. For instance, research on the adsorption of hazardous compounds from water using zinc hydroxide included a compound structurally similar to 2-(4-Isopropylphenoxy)-2-methylpropanoic acid. These findings are important for environmental clean-up and pollution control efforts (Kamaraj et al., 2018).

Photopolymerization

The compound's derivatives have been studied in the context of photopolymerization. Research in this area is significant for developing new materials with unique properties and applications in various industries, such as coatings and adhesives (Guillaneuf et al., 2010).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific application of the compound .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

2-methyl-2-(4-propan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)10-5-7-11(8-6-10)16-13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJWETIJBZKRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364173
Record name 2-(4-isopropylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropylphenoxy)-2-methylpropanoic acid

CAS RN

669747-64-2
Record name 2-(4-isopropylphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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